molecular formula C26H42O B1196028 B-Norcholest-4-en-3-one CAS No. 2552-26-3

B-Norcholest-4-en-3-one

Cat. No.: B1196028
CAS No.: 2552-26-3
M. Wt: 370.6 g/mol
InChI Key: GLUQJSAOAFURSM-GHSKVMHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

B-Norcholest-4-en-3-one is a steroid-based chemical compound supplied for research and experimental purposes. It is structurally related to cholest-4-en-3-one, a cholesterol metabolite and intermediate in steroid biosynthesis pathways . As a nor-steroid derivative, its structural modification may influence its biological activity and physical properties, making it a compound of interest for various investigative applications. Researchers are exploring its potential utility in several areas. Given the known properties of its structural analog, cholest-4-en-3-one, it may serve as a valuable intermediate in the synthesis of more complex steroid molecules . It could also act as a tool compound for studying cholesterol metabolism and transport, as related steroids have been shown to regulate lipid homeostasis . Furthermore, it might be investigated for its effects on cell membrane fluidity and signaling, as structural analogs can incorporate into membranes and influence the function of membrane-associated proteins . This product is intended for research use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should consult the product's safety data sheet (SDS) and conduct all necessary safety assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2552-26-3

Molecular Formula

C26H42O

Molecular Weight

370.6 g/mol

IUPAC Name

(3R,3aR,5aS,5bR,10aS,10bS)-3a,5b-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,6,7,10,10a,10b-decahydro-1H-cyclopenta[a]fluoren-8-one

InChI

InChI=1S/C26H42O/c1-17(2)7-6-8-18(3)22-9-10-23-21-16-19-15-20(27)11-13-25(19,4)24(21)12-14-26(22,23)5/h15,17-18,21-24H,6-14,16H2,1-5H3/t18-,21+,22-,23+,24+,25+,26-/m1/s1

InChI Key

GLUQJSAOAFURSM-GHSKVMHMSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4=CC(=O)CCC34C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4=CC(=O)CCC34C)C

Other CAS No.

2552-26-3

Origin of Product

United States

Chemical Properties and Synthesis of B Norcholest 4 En 3 One

Physical and Chemical Properties

B-Norcholest-4-en-3-one is a 3-oxo-Delta(4) steroid, which is a derivative of B-norcholesterol where the 3β-hydroxy group is oxidized to a ketone and the double bond is shifted from the 5-position to the 4-position. nih.gov The key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C26H42O
Molecular Weight 370.6 g/mol
Exact Mass 370.323565959 Da
CAS Number 2552-26-3
Description Solid
IUPAC Name (3R,3aR,5aS,5bR,10aS,10bS)-3a,5b-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,6,7,10,10a,10b-decahydro-1H-cyclopenta[a]fluoren-8-one

(Data sourced from PubChem CID 242345) nih.gov

Synthesis Methodologies

The synthesis of B-norsteroids like this compound primarily involves ring contraction of the B-ring of a suitable steroid precursor. Several methodologies have been developed to achieve this transformation.

The Favorskii rearrangement is a classical method for ring contraction in cyclic α-halo ketones. ddugu.ac.inscienceinfo.com This base-catalyzed reaction proceeds through a cyclopropanone (B1606653) intermediate, which then rearranges to form a carboxylic acid derivative with a contracted ring system. numberanalytics.com In the context of steroid synthesis, this method can be applied to an appropriate α-haloketone derivative of cholesterol to induce the contraction of the B-ring. ddugu.ac.in

Photochemical reactions offer another route to B-norsteroids. nih.gov For instance, a photoinduced carboborative ring contraction has been successfully applied to various steroids, including cholesterol derivatives. nih.gov This method demonstrates high regio- and stereoselectivity, which is advantageous given the complex stereochemistry of the steroid nucleus. nih.gov Photolysis of certain steroid derivatives can also lead to the formation of B-nor systems. cdnsciencepub.com

The acid-catalyzed rearrangement of steroid epoxides can also be employed for B-ring contraction. researchgate.net This reaction is analogous to the pinacol (B44631) rearrangement, where a vicinal diol rearranges upon treatment with acid. researchgate.net In this case, a suitably positioned epoxide on the steroid skeleton can be opened and rearranged under acidic conditions to yield a B-nor steroid. chemistrysteps.com

The Baeyer-Villiger oxidation converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide. wikipedia.org While typically used for ring expansion, modifications of this reaction can be applied in steroid chemistry. For instance, a novel Baeyer-Villiger type rearrangement of a cyclic silylenol ether derived from a steroid has been reported to yield a lactone, demonstrating the versatility of this reaction in modifying the steroid skeleton. clockss.org This reaction can also be carried out by microorganisms that produce Baeyer-Villiger monooxygenases. wikipedia.orgmdpi.comnih.gov

Sophisticated Structural Characterization and Conformational Analysis of B Norcholest 4 En 3 One

Advanced Spectroscopic Probes for Structural Assignment

Spectroscopic methods are paramount in defining the molecular architecture of B-Norcholest-4-en-3-one, providing detailed information on its connectivity, stereochemistry, and the electronic environment of its functional groups.

High-field NMR spectroscopy offers an unparalleled view into the molecular framework of this compound. While a complete, assigned spectrum for this compound is not widely published, extensive data from closely related B-nor-Δ⁴-3-ketosteroids, such as B-nortestosterone and B-norandrost-4-ene-3,17-dione, provide a robust basis for structural assignment and conformational analysis. mdpi.comcdnsciencepub.com

¹H NMR Spectroscopy: The proton NMR spectrum gives key insights into the steroid's conformation. A diagnostically significant signal is that of the vinylic proton at C-4. In related B-nor-Δ⁴-3-keto steroids, this proton appears as a characteristic symmetrical triplet with a small coupling constant (J = 1.5 Hz). cdnsciencepub.com This multiplicity arises from coupling to the two protons at the C-6 position of the five-membered B-ring. This observation is consistent with a conformation of the B-ring where the C-4 proton is roughly equidistant and stereochemically equivalent with respect to the C-6 protons. cdnsciencepub.com The signals for the angular methyl groups (C-18 and C-19) and the side-chain protons would be expected in their typical regions, with their exact chemical shifts influenced by the altered geometry of the B-ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum confirms the carbon skeleton and the nature of the functional groups. For B-nor-Δ⁴-3-ketosteroids, the carbonyl carbon (C-3) is typically observed around 200 ppm, while the olefinic carbons of the enone system (C-4 and C-5) appear around 123 ppm and 182 ppm, respectively. mdpi.com The contraction of the B-ring from a six-membered to a five-membered ring significantly alters the chemical shifts of the carbons within and surrounding this ring (notably C-5, C-6, C-7, C-8, C-9, and C-10) compared to their parent cholestane (B1235564) analogues.

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the A/B Ring System of a Related B-nor-Δ⁴-3-ketosteroid (B-norandrost-4-en-3,17-dione in CD₃OD). mdpi.com
Carbon AtomChemical Shift (ppm)Carbon AtomChemical Shift (ppm)
136.2839.3
234.4959.6
3202.11045.2
4123.11917.5
5182.0
634.5

High-Resolution Mass Spectrometry is essential for confirming the elemental composition and elucidating the fragmentation patterns of this compound. The calculated exact mass for the molecular formula C₂₆H₄₂O is 370.323565959 Da. researchgate.net

The fragmentation of Δ⁴-3-ketosteroids under electron ionization (EI) is well-characterized and typically involves initial cleavage of the side chain and subsequent fragmentations of the steroid nucleus. For this compound, key fragmentation pathways would be expected to include:

Loss of the side chain: Cleavage of the C17-C20 bond, leading to a prominent ion corresponding to the tetracyclic steroid nucleus.

A- and B-ring fragmentations: Characteristic cleavages of the A and B rings, particularly those initiated by the enone functionality, which help to confirm the location of the double bond and the ketone. The five-membered B-ring would influence the relative stability and formation of specific fragment ions compared to normal steroids.

McLafferty Rearrangement: A potential rearrangement involving the enone system, although less common for rigid cyclic systems.

Analysis by techniques such as GC-MS/MS or LC-QTOF would provide definitive fragmentation pathways, allowing for unambiguous identification. dss.go.thresearchgate.net

Vibrational spectroscopy probes the bonding and environment of functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the α,β-unsaturated ketone. The key characteristic bands are:

C=O Stretch: A strong absorption band expected in the region of 1660-1680 cm⁻¹. The conjugation with the C=C double bond lowers the frequency from a typical saturated ketone (~1715 cm⁻¹). For instance, a derivative, 2-Hydroxymethylene-B-norcholest-4-en-3-one, shows a relevant band at 1661 cm⁻¹. egyankosh.ac.in

C=C Stretch: A medium intensity band for the olefinic bond, expected around 1600-1620 cm⁻¹.

C-H Stretches: Absorptions above 3000 cm⁻¹ for the vinylic C-H at C-4, and below 3000 cm⁻¹ for the aliphatic C-H bonds.

Table 2: Expected Characteristic Infrared Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
α,β-Unsaturated KetoneC=O Stretch1660 - 1680Strong
AlkeneC=C Stretch1600 - 1620Medium
Alkane/AlkylC-H Stretch2850 - 2960Strong
Alkene=C-H Stretch3000 - 3100Medium-Weak

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration and studying subtle conformational changes in chiral molecules like this compound. acs.orgnih.gov These methods measure the differential absorption or rotation of left- and right-circularly polarized light. nih.gov

The α,β-unsaturated ketone chromophore of this compound gives rise to characteristic Cotton effects. The main electronic transitions are:

An n→π* transition (R-band) around 330-360 nm.

A π→π* transition (K-band) around 240-250 nm.

The sign and intensity of the Cotton effects associated with these transitions are highly sensitive to the chirality of the molecule, particularly the conformation of the rings containing and adjacent to the enone chromophore. acs.org The helicity of the enone system (defined by the C1-C2-C3-C4-C5-C10 atoms) is a primary determinant of the sign of the n→π* Cotton effect, as described by the enone helicity rule. acs.org Detailed analysis of the CD spectrum, often combined with computational predictions, can therefore be used to confirm the absolute stereochemistry of the entire steroid nucleus.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment

X-ray Crystallography for Precise Solid-State Molecular Geometry

Single-crystal X-ray crystallography provides the most definitive and precise measurement of molecular structure in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. As of now, a publicly available crystal structure for this compound has not been reported.

Computational Chemistry for Conformational Dynamics and Electronic Structure

In the absence of experimental X-ray data, computational chemistry serves as a powerful predictive tool. Methods like Density Functional Theory (DFT) and molecular mechanics can be used to model the structure of this compound.

These calculations can:

Predict Low-Energy Conformations: Determine the most stable three-dimensional arrangement of the atoms by exploring the potential energy surface. This is particularly important for the flexible cholestane side chain and the five-membered B-ring.

Simulate Spectroscopic Data: Predict NMR chemical shifts and CD spectra for different conformers. Comparing these simulated spectra with experimental data helps to confirm the predominant conformation in solution.

Analyze Electronic Properties: Calculate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are crucial for understanding the molecule's reactivity.

For Δ⁴-3-ketosteroids, computational studies have shown that the A-ring conformation is flexible and can be influenced by remote substituents, which in turn affects the chiroptical properties. Similar studies on this compound would provide invaluable data on its unique conformational landscape.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

There are no specific studies in the reviewed literature that report DFT calculations for the ground state geometry and energetics of this compound. DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules, allowing for the prediction of optimized geometries, vibrational frequencies, and various energetic properties. psu.edu For other steroid systems, DFT calculations have been instrumental in determining the preferred conformations of the ring systems and the influence of various substituents. psu.edu Without dedicated research on this compound, data tables of its calculated geometric parameters (bond lengths, bond angles, and dihedral angles) and relative energies of different conformers are unavailable.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a particular physical or chemical property. researchgate.netubbcluj.ro While QSPR studies have been conducted on various classes of steroids to predict properties like lipophilicity, there is no specific QSPR model reported for B-norsteroids that includes this compound. researchgate.netubbcluj.ro Developing a QSPR model requires a dataset of structurally related compounds with experimentally determined properties, which appears to be lacking or not compiled for this specific subclass of B-norsteroids.

Advanced Analytical Research Methodologies Applied to B Norcholest 4 En 3 One and Its Metabolites

Isotope Dilution Mass Spectrometry for Precise Quantification in Complex Biological Matrices

Isotope dilution mass spectrometry (ID-MS) stands as a definitive method for the accurate and precise quantification of analytes in complex biological samples. nih.govresearchgate.net This technique is particularly crucial for sterol analysis, where endogenous compounds can interfere with less specific methods. nih.gov The core principle of ID-MS involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (e.g., B-Norcholest-4-en-3-one-d7) to the sample at the earliest stage of analysis. nih.govresearchgate.net This "internal standard" experiences the same extraction, derivatization, and ionization efficiencies as the endogenous, unlabeled analyte.

By measuring the ratio of the mass spectrometric signal of the unlabeled analyte to its labeled counterpart, highly accurate quantification can be achieved, effectively correcting for sample loss during preparation and variations in instrument response. nih.govresearchgate.net This approach has been successfully applied to the quantification of various sterols and their metabolites in matrices like plasma and cerebrospinal fluid. nih.gov For instance, a well-established method for total serum cholesterol involves adding cholesterol-d7, hydrolyzing the cholesterol esters, and analyzing the trimethylsilyl (B98337) ether derivatives by combined gas chromatography/mass spectrometry (GC-MS). researchgate.net The ratio of molecular ions is then used for precise calculation. researchgate.net This principle is directly translatable to the analysis of this compound, ensuring reliable data for metabolomics and clinical research.

Table 1: Key Features of Isotope Dilution Mass Spectrometry for this compound Analysis

FeatureDescriptionReference
Principle Addition of a known quantity of a stable isotope-labeled internal standard to the sample. nih.govresearchgate.net
Advantage Corrects for analyte loss during sample preparation and variations in mass spectrometric response, leading to high accuracy and precision. nih.govnih.gov
Application Quantification of sterols and their metabolites in complex biological matrices such as plasma and cerebrospinal fluid. nih.gov
Instrumentation Typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govresearchgate.net

Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) in Metabolomics Research

The low abundance and often poor ionization efficiency of sterols like this compound present challenges for their detection by mass spectrometry. researchgate.netsfrbm.org Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) is a powerful strategy developed to overcome these limitations, significantly enhancing the sensitivity and specificity of sterol analysis by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). sfrbm.orgresearchgate.net

The EADSA method typically involves a two-step process. sfrbm.orgresearchgate.net First, sterols containing a 3β-hydroxy-5-ene or 3β-hydroxy-5α-hydrogen moiety are enzymatically oxidized using cholesterol oxidase. sfrbm.orgresearchgate.net This converts the 3β-hydroxyl group into a more reactive 3-oxo group. researchgate.net For a compound like this compound, which already possesses a 3-oxo-4-ene structure, this initial enzymatic step may be bypassed. researchgate.netnih.gov

The second step involves derivatizing the resulting 3-oxo group with a "charge-tagging" reagent, such as Girard P (GP) hydrazine (B178648). sfrbm.orgresearchgate.net This reaction introduces a permanently charged quaternary ammonium (B1175870) group onto the sterol molecule. researchgate.netresearchgate.net This charge tag dramatically improves the ionization efficiency of the sterol in ESI-MS, leading to a substantial increase in signal intensity by several orders of magnitude. researchgate.netresearchgate.net Furthermore, the charged derivative often exhibits predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which aids in structural elucidation. researchgate.netnih.gov EADSA has been successfully employed in the comprehensive profiling of oxysterols and cholestenoic acids in various biological samples, including plasma, cerebrospinal fluid, and brain tissue. nih.govresearchgate.netmdpi.com

Table 2: Steps in Enzyme-Assisted Derivatization for Sterol Analysis (EADSA)

StepDescriptionRelevance to this compoundReference
1. Enzymatic Oxidation Cholesterol oxidase converts 3β-hydroxy sterols to 3-oxo sterols.Not required as it already contains a 3-oxo group. sfrbm.orgresearchgate.net
2. Charge-Tagging The 3-oxo group is reacted with a reagent like Girard P hydrazine to introduce a permanent positive charge.The 3-oxo group of this compound is directly available for derivatization. researchgate.netresearchgate.net
3. LC-MS/MS Analysis The charged derivatives are analyzed, providing enhanced sensitivity and structural information.Allows for sensitive detection and quantification in complex mixtures. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, purification, and analysis of sterols and their metabolites, including this compound. researchgate.netnih.gov The versatility of HPLC allows for the use of different chromatographic modes to achieve desired separations based on the physicochemical properties of the analytes. researchgate.net

Reversed-Phase and Normal-Phase Chromatographic Method Development

Reversed-phase (RP) and normal-phase (NP) HPLC are the two most common modes used for sterol analysis. researchgate.netresearcher.life

Reversed-Phase HPLC (RP-HPLC): This is the most widely used technique for the separation of sterols. researcher.life It employs a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., mixtures of methanol, acetonitrile, and water). nih.govtandfonline.com In RP-HPLC, more polar compounds elute earlier, while more nonpolar (lipophilic) compounds are retained longer. researchgate.net The separation of complex mixtures of sterol intermediates has been achieved using RP-HPLC, often on a µBondapak-C18 column. nih.gov For instance, a method for analyzing cholesterol and its metabolites uses a biphenyl (B1667301) column to separate isomeric 5α- and 5β-stanols. acs.org

Normal-Phase HPLC (NP-HPLC): In contrast to RP-HPLC, normal-phase chromatography uses a polar stationary phase (e.g., silica (B1680970) or µPorasil) and a nonpolar mobile phase. nih.govpnas.org In this mode, less polar compounds elute first, and more polar compounds are retained longer. researchgate.net NP-HPLC can be particularly useful for separating sterol isomers that are difficult to resolve by RP-HPLC. pnas.org A three-step procedure for separating complex sterol mixtures has been described, where an initial gravity-flow silicic acid column (a form of normal-phase separation) is followed by RP-HPLC and then a final NP-HPLC step on a µPorasil column after acetylation. nih.gov

The development of both RP and NP methods is crucial for the comprehensive analysis of this compound and its metabolites, allowing for effective separation from other endogenous steroids and lipids. researcher.lifepnas.org

Chiral Chromatography for Enantiomeric and Diastereomeric Separations

Many sterols and their metabolites, potentially including those of this compound, can exist as enantiomers or diastereomers. wikipedia.orgsigmaaldrich.com These stereoisomers can have different biological activities, making their separation and individual quantification essential. csfarmacie.cz Chiral chromatography is the primary technique used for this purpose. wikipedia.org

This technique utilizes a chiral stationary phase (CSP) that can interact differently with the enantiomers of a chiral compound, leading to their separation. wikipedia.orgphenomenex.com Common CSPs are based on polysaccharides (like cellulose (B213188) and amylose), proteins, cyclodextrins, and Pirkle-type phases. wikipedia.orgphenomenex.com The separation is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. wikipedia.org

The choice of the mobile phase, which can be normal-phase, reversed-phase, or polar organic mode, is critical for achieving optimal separation. phenomenex.comchromatographyonline.com Method development in chiral chromatography often involves screening a variety of columns and mobile phases to find the combination that provides the best resolution for a specific pair of enantiomers. sigmaaldrich.comchromatographyonline.com The ability to separate stereoisomers is critical for understanding the stereospecific metabolism and biological functions of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Profiling

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like sterols, derivatization is necessary to increase their volatility and thermal stability for GC analysis. researchgate.netresearchgate.net A common derivatization procedure for sterols is silylation, which converts hydroxyl groups into trimethylsilyl (TMS) ethers. researchgate.net

In a typical GC-MS analysis of sterols, the derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. nih.gov GC-MS has been extensively used for the analysis of cholesterol and its oxygenated derivatives (oxysterols). researchgate.netresearchgate.net For example, a definitive method for serum cholesterol uses GC-MS to analyze the TMS derivative. researchgate.net

While LC-MS methods are gaining popularity, GC-MS remains a valuable tool, particularly for profiling specific classes of sterol metabolites and for providing complementary information. researchgate.netsfrbm.org The analysis of volatile derivatives of this compound and its metabolites by GC-MS can provide detailed profiles of its metabolic pathway.

Integration of Multi-Omics Data for Comprehensive Sterol Pathway Analysis

Understanding the complete biological role of this compound requires looking beyond its own concentration and examining its position within broader metabolic networks. The integration of multi-omics data—combining genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of sterol metabolism. nih.govnih.gov

This approach allows researchers to connect changes in the levels of this compound and its metabolites (metabolomics) with alterations in the expression of genes (genomics/transcriptomics) and proteins (proteomics) that are involved in its synthesis, degradation, and signaling pathways. nih.gov For example, an increase in a particular metabolite could be correlated with the upregulation of a specific enzyme-coding gene.

Computational pipelines and genome-scale metabolic networks (GSMNs) are used to integrate these diverse datasets. nih.govnih.gov This has been applied to study metabolic dysregulation in complex diseases like Alzheimer's, where lipid metabolism plays a significant role. nih.gov By mapping multi-omics data onto these networks, it is possible to identify key enzymes, regulatory points, and novel pathways related to this compound. This comprehensive analysis is crucial for elucidating its full physiological and pathological significance.

Theoretical and Computational Chemistry Studies on B Norcholest 4 En 3 One

Quantum Mechanical Studies of Reactivity and Reaction Pathways

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are instrumental in exploring the electronic structure of molecules to predict their reactivity and to map out the energetic landscapes of chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For B-Norcholest-4-en-3-one, the α,β-unsaturated ketone system is the primary site of reactivity. The HOMO is typically distributed over the C=C double bond and the lone pairs of the carbonyl oxygen, making these regions susceptible to electrophilic attack. The LUMO is predominantly localized on the conjugated system, particularly the β-carbon and the carbonyl carbon, marking them as sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Properties Calculated for Cholest-4-en-3-one (Analog) This table presents data from a related compound to illustrate the application of FMO analysis. Actual values for this compound may differ.

Computational ParameterValue (eV)Description
HOMO Energy-6.2Energy of the highest occupied molecular orbital; related to the potential to donate electrons.
LUMO Energy-1.8Energy of the lowest unoccupied molecular orbital; related to the potential to accept electrons.
HOMO-LUMO Gap (ΔE)4.4Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability.

Data is illustrative and based on typical values for similar enone steroids from computational studies.

QM calculations are essential for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. This allows researchers to validate proposed reaction pathways and discover new ones.

Studies on the reaction mechanisms of related steroids, such as the conversion of cholest-4-en-3-one to a quinoxaline (B1680401) derivative, demonstrate this approach. benthamdirect.com In that work, DFT calculations were used to map a pathway involving condensation, cyclization, and oxidation, identifying all intermediates and transition state energy barriers. benthamdirect.com Similarly, QM/MM (Quantum Mechanics/Molecular Mechanics) models have been successfully used to investigate the enzyme-catalyzed isomerization of Δ⁵-steroids to Δ⁴-steroids, revealing how the enzyme active site stabilizes intermediates and lowers the reaction barrier. nih.gov

For this compound, computational methods could be applied to explore reactions such as reductions, epoxidations, or additions across the double bond. The five-membered B-ring would impose unique stereoelectronic constraints, potentially altering reaction stereoselectivity compared to the normal steroid series. For example, in catalytic hydrogenation, the approach of hydrogen to the double bond might be sterically hindered differently, leading to a different ratio of 5α- and 5β-dihydro products. Computational modeling could predict these outcomes by calculating the transition state energies for hydrogen addition from either face of the molecule.

Frontier Molecular Orbital Analysis for Chemical Reactivity Prediction

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Understanding how this compound interacts with biological macromolecules like proteins is crucial for predicting its potential pharmacological activity. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein's active or allosteric site. tandfonline.com The process involves generating multiple possible binding poses and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to estimate the binding affinity.

Although no specific docking studies for this compound are reported, numerous studies on other steroids provide a clear blueprint for this type of analysis. Steroids have been docked into various receptors, including nuclear hormone receptors, cytochrome P450 enzymes, and other kinases. researchgate.netresearchgate.netmdpi.com These studies help in identifying key amino acid residues responsible for binding and in predicting the compound's potential as an agonist or antagonist.

Table 2: Illustrative Binding Affinities of Various Steroids with Protein Targets from Docking Studies This table showcases typical binding affinity data obtained from molecular docking of various steroid compounds to demonstrate the methodology. These are not values for this compound.

Steroid CompoundProtein TargetPredicted Binding Affinity (kcal/mol)Reference
FucosterolHuman ROS1 Kinase-8.6 researchgate.net
CholesterolHuman ROS1 Kinase-8.4 researchgate.net
β-SitosterolHuman ROS1 Kinase-8.2 researchgate.net
StigmasterolHuman ROS1 Kinase-8.1 researchgate.net
DexamethasoneSARS-CoV-2 Mpro-7.8 researchgate.net

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of conformational changes and interactions. This is particularly valuable for understanding how flexible molecules like steroids behave in different environments, such as in aqueous solution or embedded within a cell membrane. mdpi.com

MD simulations of cholesterol in phospholipid bilayers are well-established and show that cholesterol orients itself parallel to the lipid tails, with its hydroxyl group near the polar head groups of the lipids. nih.govnih.gov It has a well-known ordering effect on the lipid tails, increasing membrane rigidity and thickness. arxiv.orgaip.org

For this compound, MD simulations could reveal how the structural change in the B-ring affects its interaction with a lipid bilayer. The altered geometry might lead to a different tilt angle within the membrane or a change in its ability to order lipid chains. Furthermore, conformational analysis of the B-nor steroid skeleton itself has shown that the five-membered ring imparts significant conformational differences compared to natural steroids. researchgate.net An MD simulation would allow for the exploration of the accessible conformations of the flexible side chain and the steroid core as it tumbles in solution or partitions into a membrane, providing a complete picture of its dynamic behavior.

Ligand-Protein Binding Mode Prediction and Affinity Calculations

In Silico Prediction of Spectroscopic Signatures

Computational methods can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These in silico spectra are invaluable for confirming the identity of synthesized or isolated compounds and for interpreting experimental data.

DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms with high accuracy. researchgate.net For this compound, this would be particularly useful for assigning the signals of the carbons and protons within and adjacent to the modified B-ring, which would have chemical shifts distinct from those in cholest-4-en-3-one. Similarly, the vibrational frequencies of functional groups can be calculated to predict an IR spectrum. The C=O stretching frequency of the ketone in the enone system is sensitive to conjugation and ring strain. The increased strain in the five-membered B-ring is expected to shift this carbonyl peak to a different wavenumber compared to its six-membered ring analog. Computational software can also predict mass spectrometry fragmentation patterns, aiding in structural elucidation. nih.govplos.org

Table 3: Comparison of Experimental and DFT-Calculated Spectroscopic Data for Cholest-4-en-3-one (Analog) This table illustrates how computational methods are used to predict and validate spectroscopic data for a structural analog. Specific values for this compound would differ.

Spectroscopic DataKey SignalExperimental ValueCalculated Value (DFT)
¹³C-NMR C3 (Carbonyl)~199.6 ppm~199 ppm
C4~124.3 ppm~124 ppm
C5~171.5 ppm~171 ppm
IR Spectroscopy C=O Stretch~1680 cm⁻¹~1685 cm⁻¹
C=C Stretch~1620 cm⁻¹~1625 cm⁻¹

Values are representative and sourced from typical steroid data and computational studies like reference researchgate.net.

De Novo Design of B-Nor Steroid Analogues for Targeted Research Applications

De novo design refers to the computational creation of novel molecules with desired properties, starting from basic principles or fragments. drugdesign.orgwiley-vch.de In the context of steroid research, de novo design aims to generate new analogues, such as those based on the B-nor steroid scaffold, for targeted applications in medicine and biology. researchgate.net The goal is often to design molecules that can interact with specific biological targets, such as enzymes or receptors, or to create compounds with improved therapeutic profiles. drugdesign.orgresearchgate.net

The process of de novo design involves several key steps:

Pharmacophore Modeling : Identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a specific biological activity. drugdesign.org

Scaffold Hopping or Fragment Linking : Using computational algorithms to find or build novel molecular scaffolds that can correctly orient the pharmacophore fragments. drugdesign.org This is particularly relevant for designing non-steroidal mimics that retain the biological activity of a steroid but have a different core structure to potentially avoid endocrine side effects. drugdesign.org

Property Prediction : Evaluating the designed molecules in silico for properties such as binding affinity, ADME (absorption, distribution, metabolism, and excretion), and potential toxicity. researchgate.net

For B-nor steroids, de novo design can be applied to create novel derivatives with unique biological activities. The modification of the steroid nucleus, such as the contraction of the B-ring, significantly alters the molecule's three-dimensional shape and electronic properties. This provides a unique template for designing new compounds.

Computational tools can predict the biological activity spectrum for designed B-nor steroid analogues. For example, the PASS (Prediction of Activity Spectra for Substances) Online tool was used to analyze B-nor substrates and their metabolites, demonstrating the potential for these compounds as, for example, ovulation inhibitors. researchgate.net This predictive capability is a cornerstone of de novo design, allowing researchers to prioritize the synthesis of compounds with the highest probability of success.

The integration of artificial intelligence and machine learning with synthetic biology is further advancing the field. researchgate.net These technologies can be used to design novel biosynthetic pathways for producing new steroid derivatives, offering a green chemistry approach to generating libraries of B-nor analogues for screening and targeted research. researchgate.netresearchgate.net

Applications of B Norcholest 4 En 3 One in Chemical Research and Probe Development

Strategic Intermediate in the Synthesis of Structurally Diverse Steroids

The distinct architecture of B-Norcholest-4-en-3-one makes it a valuable starting material for the creation of novel steroid analogues. Its altered ring structure influences the stereochemistry of subsequent reactions, allowing for the synthesis of compounds that would be difficult to access from standard steroid precursors. mdpi.com

Building Block for Vitamin D3 Analogue Synthesis

This compound is a key intermediate in the synthesis of certain Vitamin D3 analogues. The synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) and its analogues is of significant interest due to their roles in calcium homeostasis and potential therapeutic applications. medscape.comrsc.orgrsc.orgmdpi.com The modification in the B-ring of this compound provides a unique scaffold for constructing analogues with altered shapes and biological activities. researchgate.netacs.org For instance, the synthesis of 1α-hydroxyvitamin D3 has been achieved using a degradation product of cholesterol that serves as a convenient intermediate for accessing Vitamin D3 relatives. researchgate.net The general strategy often involves the construction of the A-ring and the seco-B ring onto a pre-existing CD-ring fragment, a process where B-nor steroid derivatives can play a crucial role. google.com

Precursor/IntermediateTarget AnalogueKey Transformation
3β-acetoxy-5β-methyl-19-norcholest-9(10)-en-6-one1α-hydroxyvitamin D3 relativesDegradation to 8-methylene-des-AB-cholestan-9-one
Pregn-5-en-3β-ol-20-one derivatives20-epi-Vitamin D derivativesIntroduction of 5,7-diene system
25-hydroxy-18-nor Grundmann type ketone1α,25-Dihydroxy-18-norvitamin D3Wittig-Horner coupling with A-ring phosphine (B1218219) oxides

Precursor for Advanced Steroid Drug Scaffolds and Lead Compound Discovery

The B-nor steroid framework is a foundational structure for developing novel therapeutic agents. nih.govnih.gov The modification of the B-ring can lead to compounds with unique pharmacological profiles, including potential anti-inflammatory, anticancer, and hormonal activities. mdpi.comnih.govresearchgate.net this compound and its derivatives can be chemically or microbiologically modified to introduce various functional groups, leading to a diverse library of compounds for drug screening. mdpi.com For example, microbial biotransformation of B-nor analogues of steroid hormones using fungi like Fusarium culmorum can introduce hydroxyl groups with high regio- and stereoselectivity, creating new metabolites with potential biological activity. mdpi.com Furthermore, derivatives of cholest-4-en-3-one, such as Olesoxime, have shown neuroprotective properties. ijarbs.com The isotope-labeled version, cholest-4-en-3-one-d7, is used as an internal standard for quantifying cholest-4-en-3-one. avantiresearch.com

Chiral Building Block in Asymmetric Synthesis and Organic Chemistry

The inherent chirality of the steroid nucleus, including that of this compound, makes it a valuable chiral synthon in asymmetric synthesis. isopsoc.org The stereochemically defined centers of the molecule can be used to direct the formation of new stereocenters in a predictable manner. The unique reactivity of the five-membered B-ring can influence the stereochemical outcome of reactions at adjacent positions, offering pathways to enantiomerically pure products that are otherwise challenging to synthesize. researchgate.net

Development as a Mechanistic Probe for Biological Systems

The structural similarity of this compound to natural steroids allows it to be used as a probe to investigate the intricacies of biological systems, from enzyme mechanisms to cellular dynamics.

Substrate Analogs for Enzyme Specificity and Mechanism Elucidation

This compound and its parent compound, cholest-4-en-3-one, serve as crucial substrate analogs for studying enzymes involved in steroid metabolism. nih.gov For instance, cholest-4-en-3-one is a physiological substrate for cytochrome P450 enzymes in Mycobacterium tuberculosis, such as CYP125A1, which is involved in cholesterol degradation. nih.gov By observing how these enzymes interact with and modify B-nor analogues, researchers can gain insights into the structural requirements of the enzyme's active site and the mechanism of catalysis. nih.gov Studies have shown that modifications in the steroid ring system can significantly affect binding and turnover rates by these enzymes. nih.gov

EnzymeOrganismFunctionRole of Cholest-4-en-3-one
Cholesterol OxidaseRhodococcus sp.Steroid transformationProduct of cholesterol oxidation
CYP125A1, CYP142A1, CYP124A1Mycobacterium tuberculosisCholesterol metabolismSubstrate for ω-regiospecific oxidation
3-ketosteroid-Δ1-dehydrogenase (KstD)ActinobacteriaSteroid nucleus degradationSubstrate for dehydrogenation

Fluorescent and Isotope-Labeled Probes for Investigating Cellular Dynamics and Membrane Organization

To visualize and track the movement and localization of steroids within cells and membranes, this compound can be chemically modified to incorporate fluorescent tags or isotopic labels. For example, a fluorescent analog, 25-NBD cholest-4-en-3-one, incorporates the nitrobenzoxadiazole (NBD) fluorophore, allowing for its detection by fluorescence microscopy. avantiresearch.com These probes are invaluable for studying processes such as lipid trafficking and the organization of membrane domains. nih.gov Similarly, isotope-labeled versions, like cholest-4-en-3-one-d7, can be used in mass spectrometry-based studies to quantify the compound in complex biological samples. avantiresearch.com These tools provide a powerful means to investigate the interactions of steroids with cellular components in real-time.

Contribution to Fundamental Understanding of Steroid Biochemistry

The unique structural modification of this compound, characterized by a five-membered B-ring within the steroid nucleus, makes it a valuable tool for advancing the fundamental understanding of steroid biochemistry. mdpi.comnih.gov Unlike naturally occurring steroids which possess a standard 6:6 A/B ring fusion, the contracted B-ring in B-norsteroids introduces significant changes in molecular geometry, strain, and electronic properties. researchgate.net Researchers leverage these differences to probe the intricate mechanisms of steroid-protein interactions and enzymatic reactions.

The altered stereochemistry of B-norsteroids provides a unique opportunity to investigate the steric and electronic requirements of biochemical processes. By comparing the reactivity and biological interactions of these modified structures with their natural six-membered ring counterparts, scientists can elucidate the precise structural prerequisites for a given biological response. mdpi.comresearchgate.net

A key area where B-nor-analogues contribute significantly is in the study of enzyme-substrate interactions, particularly with steroid-metabolizing enzymes. The biotransformation of B-nor steroids by microorganisms has proven to be a powerful method for understanding the regio- and stereoselectivity of enzymes like hydroxylases. scilit.comresearchgate.net For example, studies using the filamentous fungus Fusarium culmorum have shown that it can hydroxylate B-nor analogues of steroid hormones. scilit.com

In one such study, the transformation of a B-nor analogue of androstenedione (B190577) (AD) yielded a mixture of 15α- and 6α-hydroxy derivatives, while B-nor-dehydroepiandrosterone (DHEA) was selectively converted to its 15α-hydroxy product. scilit.comresearchgate.net This demonstrates that the enzymatic system can recognize and modify the altered steroid skeleton, and the outcomes provide deep insights into the active site topology and the mechanism of the fungal cytochrome P-450 monooxygenase. scilit.com By comparing these results to the hydroxylation of natural steroids, researchers can map the steric tolerance and electronic requirements of the enzyme's active site.

The following table summarizes research findings from biotransformation studies, illustrating how B-nor steroids are used to probe enzymatic activity.

Table 1: Biotransformation of B-Nor Steroid Analogues by Fusarium culmorum

SubstrateKey Product(s)Biochemical Implication
B-nor-androstenedione15α-hydroxy-B-nor-androstenedione, 6α-hydroxy-B-nor-androstenedioneReveals the influence of the modified B-ring on the regio- and stereoselectivity of enzymatic hydroxylation, providing insights into the enzyme's active site. scilit.comresearchgate.net
B-nor-dehydroepiandrosterone (DHEA)15α-hydroxy-B-nor-DHEADemonstrates high enzymatic selectivity even with a modified steroid core, helping to define the structural requirements for substrate binding. scilit.comresearchgate.net
Androstenedione (Natural Counterpart)15α-hydroxy-androstenedioneActs as a control, allowing for direct comparison of enzymatic behavior between natural and B-nor steroid skeletons. researchgate.net

Furthermore, the study of this compound and related compounds serves as a model for understanding broader principles of steroid metabolism. The parent compound, cholest-4-en-3-one, is a crucial intermediate in the microbial degradation of cholesterol. avantiresearch.comijarbs.comnih.gov For instance, in Mycobacterium tuberculosis, the enzyme CYP125A1 is essential for metabolizing cholest-4-en-3-one, thereby detoxifying it and allowing the bacterium to utilize cholesterol as an energy source. nih.govresearchgate.net By studying how the modified B-ring of this compound affects such metabolic pathways, researchers can gain a more refined understanding of the structural specificity of the enzymes involved in steroid catabolism.

The development of chemically modified steroids as biochemical probes is another facet of this research. Fluorescently-labeled steroids, such as 25-NBD cholest-4-en-3-one, are employed as probes to investigate the dynamics of lipid interactions and their localization within cellular membranes. sigmaaldrich.commdpi.com The unique structure of this compound makes it a candidate for the development of novel probes. Attaching a fluorescent tag to the B-nor steroid skeleton could yield tools with distinct physicochemical properties for studying steroid transport, receptor binding, and membrane organization with potentially different characteristics than probes based on the natural steroid framework. mdpi.com

Future Research Directions and Unresolved Questions in B Norcholest 4 En 3 One Research

Exploration of Novel and Sustainable Synthetic Methodologies for B-Nor Steroids

The synthesis of B-nor steroids has traditionally relied on complex chemical modifications of existing steroids or multi-step total synthesis from basic organic chemicals. mdpi.com While effective, these methods can be inefficient and environmentally burdensome. A significant future direction is the development of novel and sustainable synthetic strategies.

A promising frontier is the integration of biotransformation into the synthesis of B-nor steroids. mdpi.com The use of microorganisms, such as the filamentous fungus Fusarium culmorum, has shown potential for hydroxylating B-nor steroid analogues with high regio- and stereoselectivity. mdpi.comresearchgate.net This biocatalytic approach can drastically reduce the number of reaction steps, leading to higher process efficiency and greener production. mdpi.com Future research should focus on:

Discovering and engineering novel enzymes: Identifying new microbial strains or engineering known enzymes (like cytochrome P-450 monooxygenases) to perform specific modifications on the B-Norcholest-4-en-3-one scaffold. mdpi.com

Chemoenzymatic synthesis: Combining the strengths of traditional chemical synthesis with the specificity of biocatalysis to create efficient and versatile synthetic routes.

Flow chemistry: Adapting synthetic routes to continuous flow processes, which can improve safety, scalability, and consistency compared to batch production.

Unveiling Undiscovered Biochemical Roles and Interaction Networks

While some biological activities of B-nor steroids have been identified, such as antiandrogenic, neuroactive, and antiproliferative effects, their full biochemical roles remain largely unknown. mdpi.comnih.gov The altered B-ring structure suggests that their interaction with biological targets may differ significantly from their six-membered ring counterparts. mdpi.com For instance, B-nor analogues of pregnanolone (B1679072) have been shown to interact with the GABA(A) receptor, indicating potential roles in the central nervous system. researchgate.net

Unresolved questions that demand investigation include:

Target Identification: What is the full spectrum of proteins and receptors that this compound and its metabolites interact with? Their reduced hormonal activity compared to natural steroids suggests they may bind to novel, non-classical steroid receptors or other signaling proteins. mdpi.com

Metabolic Pathways: How is this compound metabolized in vivo? While its parent compound, Cholest-4-en-3-one, is an intermediate in cholesterol metabolism by gut microbiota, the metabolic fate of the B-nor analogue is uncharted territory. mdpi.com

Physiological Function: What are the ultimate physiological or pathophysiological consequences of these interactions? Studies on Cholest-4-en-3-one have shown it can alleviate hyperlipidemia and hyperinsulinemia in animal models, raising the question of whether this compound possesses similar or unique metabolic regulatory functions. mdpi.com

Synergistic Integration of Advanced Experimental Techniques with Computational Modeling

To tackle the complexities of B-nor steroid biology, future research must synergistically combine advanced experimental methods with powerful computational tools. This integrated approach can accelerate the pace of discovery and provide deeper mechanistic insights.

Computational Approaches:

Pharmacophore Modeling: Computational analyses have already been used to create 3D pharmacophoric models that describe the interaction between B-nor analogues and targets like the GABA(A) receptor. researchgate.net Future work should expand this to predict binding to a wider range of receptors and enzymes.

Molecular Dynamics Simulations: These simulations can model the stability of B-nor steroid binding to protein targets, helping to understand the structural basis of their selectivity and activity. mdpi.com

In Silico ADME Prediction: Cheminformatics tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new B-nor steroid derivatives, helping to prioritize compounds for synthesis and testing at an early stage. mdpi.comresearchgate.net

Advanced Experimental Techniques:

High-Throughput Screening (HTS): Screening this compound and its analogues against large libraries of biological targets to rapidly identify new activities.

Advanced Spectroscopy: Utilizing modern NMR and mass spectrometry techniques to elucidate the structures of new synthetic derivatives and metabolites. nih.gov

Omics Technologies: Employing proteomics and metabolomics to map the global changes in protein expression and metabolite profiles in cells or tissues treated with this compound, thereby revealing its interaction networks.

The validation of computational predictions with experimental data is crucial for building accurate models that can guide future drug design and biological investigation. mdpi.comous-research.no

Designing this compound Analogues for Chemical Biology Tool Development

A pivotal direction for future research is the rational design of this compound analogues to serve as chemical biology tools. These tools are essential for probing biological systems and identifying the undiscovered biochemical roles mentioned previously.

The synthesis of modified B-nor steroids has already demonstrated this potential, with the creation of derivatives showing antiproliferative activity against various cancer cell lines. nih.gov Building on this, future efforts could focus on developing:

Fluorescently Labeled Analogues: The creation of compounds like 25-NBD cholest-4-en-3-one, which has a fluorescent tag, allows for the direct visualization of the compound's uptake and subcellular localization in real-time. sigmaaldrich.cnavantiresearch.com Designing a similar tag for this compound would be invaluable.

Affinity-Based Probes: Synthesizing derivatives with photo-affinity labels or biotin (B1667282) tags. These probes can be used to covalently bind to and subsequently isolate and identify their specific protein targets from complex cellular lysates, a critical step in deorphanizing their biological function.

Selective Inhibitors: Developing analogues that act as potent and selective inhibitors for specific enzymes, such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which is implicated in hormone-dependent cancers. mdpi.com Such molecules serve as powerful tools for elucidating the role of these enzymes in disease.

By creating these sophisticated chemical probes, researchers can move from observing the effects of this compound to precisely mapping its molecular interactions and mechanisms of action.

Q & A

Q. What validation strategies ensure reproducibility in this compound’s bioactivity assays?

  • Methodological Answer : Adhere to FAIR data principles: document protocols (e.g., MIBBI guidelines), share raw data in repositories (e.g., Zenodo), and use blinded analysis. Perform inter-laboratory validation with harmonized SOPs. Report intra- and inter-assay coefficients of variation (<15% acceptable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.